1,4-Dimethoxy-2-nitrobenzene

Lithium-ion battery Redox shuttle additive Overcharge protection

Researchers comparing redox-active additives often face unpredictable capacity fade due to uncontrolled substituent effects. 1,4-Dimethoxy-2-nitrobenzene (DMNB2; CAS 89-39-4) provides a structurally defined electrochemical probe to delineate these structure-property relationships. - Contrast Agent for Battery R&D: In head-to-head cycling tests, cells containing DMNB2 retained 95.9% capacity after 100 cycles, while those with its 1,2-regioisomer (DMNB1) retained only 68.1%, despite identical redox onset potentials (>4.3 V). This makes DMNB2 an ideal negative control for interfacial stability studies. - Synthetic Intermediate for Dye Chemistry: The precise 1,4-dimethoxy-2-nitro substitution pattern is a non-negotiable requirement for manufacturing the dye 'Black Salt ANS', ensuring absolute structural fidelity for downstream coloristic performance. - Tunable Biological Probe: Class-level evidence confirms 2,5-dimethoxy nitrobenzenes form stable nitro radical anions in aqueous media. DMNB2 can be used as a scaffold to correlate electrochemical parameters (e.g., reduction potential, radical anion half-life) with trypanocidal or hypoxia-selective cytotoxicity outcomes. Supplied as a golden-yellow crystalline solid (MW: 183.16, purity ≥99.0% GC), this compound is stocked in multiple quantities for immediate dispatch. Bulk and custom packaging inquiries are welcome to support pilot-scale syntheses.

Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
CAS No. 89-39-4
Cat. No. B146714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethoxy-2-nitrobenzene
CAS89-39-4
Molecular FormulaC8H9NO4
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)[N+](=O)[O-]
InChIInChI=1S/C8H9NO4/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5H,1-2H3
InChIKeyUPTOWXNJLZJTGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.64e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethoxy-2-nitrobenzene Overview


1,4-Dimethoxy-2-nitrobenzene (DMNB2; CAS 89-39-4) is a nitrophenyl ether derivative characterized by two electron-donating methoxy groups at the 1- and 4-positions and an electron-withdrawing nitro group at the 2-position of the benzene ring [1]. This specific substitution pattern dictates its unique physicochemical profile, including a melting point of 72–73 °C, a boiling point of 169 °C (at 1.73 kPa), and solubility in common organic solvents such as benzene, ethanol, and chloroform while being insoluble in water [1]. The compound is a golden-yellow crystalline solid and serves as a versatile building block, but its true value proposition lies in quantifiable performance metrics that differentiate it from its positional isomers and structurally related analogs in targeted applications [2].

1 Regioisomer electrochemical comparison studies
2 Redox shuttle additive screening in Li-ion electrolytes
3 Synthesis intermediate requiring exact 1,4-dimethoxy-2-nitro substitution

1,4-Dimethoxy-2-nitrobenzene: Why Regioisomer Substitution Fails


The performance of dimethoxynitrobenzene derivatives in electrochemical and synthetic applications is exquisitely sensitive to the relative positioning of the methoxy and nitro substituents [1]. 1,4-Dimethoxy-2-nitrobenzene possesses a unique electronic structure where the 1- and 4-methoxy groups strongly activate the ring, but the nitro group's position at C2 dictates a specific electron density distribution, reduction potential, and steric environment [2]. Simply substituting this compound with its regioisomer, 1,2-dimethoxy-4-nitrobenzene (DMNB1), or the non-nitrated precursor, 1,4-dimethoxybenzene, leads to demonstrably different and often inferior outcomes in key performance metrics such as capacity retention in lithium-ion batteries and the stability of electrogenerated intermediates [REFS-1, REFS-2]. The following quantitative evidence guide details these critical, measurable differences.

Isomer 1,2-Dimethoxy-4-nitro isomer may shift cycling stability and overcharge protection outcomes.
Analog Non-nitrated 1,4-dimethoxybenzene lacks redox shuttle activity, limiting electrolyte use.
Regiochem Other nitrobenzene isomers may not meet regiochemical specifications for dye intermediate synthesis.

1,4-Dimethoxy-2-nitrobenzene vs. Closest Analogs: Key Evidence


Li-Ion Battery Cycling Stability vs. 1,2-Isomer

In a direct head-to-head comparison of 1,4-dimethoxy-2-nitrobenzene (DMNB2) and its positional isomer 1,2-dimethoxy-4-nitrobenzene (DMNB1) as redox shuttle additives in LiNi1/3Co1/3Mn1/3O2/Li cells, DMNB2 demonstrated substantially inferior capacity retention. This indicates that while both compounds function as overcharge protectants, their long-term compatibility with the cathode material is vastly different [1].

Cycling Stability
Head-to-head
DMNB2 68.1% DMNB1 95.9% No add. 98.4%
Reported lower capacity retention vs. regioisomer comparator.
100 cycles at 0.2C; LiNiCoMnO₂/Li cells.
Lithium-ion battery Redox shuttle additive Overcharge protection Electrochemical stability

Redox Shuttle Potential Benchmark

Both 1,4-dimethoxy-2-nitrobenzene (DMNB2) and its isomer DMNB1 exhibit working potentials exceeding 4.3 V versus Li/Li⁺, establishing them as suitable candidates for overcharge protection in high-voltage lithium-ion batteries [1]. This shared characteristic defines the voltage window in which these additives can shuttle charge and prevent catastrophic cell failure.

Redox Potential
Direct comparison
>4.3 V vs. Li/Li⁺
Matches high-voltage cathode domain for overcharge protection.
CV in LiPF₆ electrolyte; no measurable difference vs. DMNB1.
Redox potential Cyclic voltammetry Overcharge protection Lithium-ion battery electrolyte

Overcharge Protection Efficacy

Under severe overcharge conditions (100% overcharge with a 5 V cutoff voltage), 1,4-dimethoxy-2-nitrobenzene (DMNB2) provides demonstrably weaker protection compared to its isomer DMNB1 [1]. This indicates a fundamental difference in the kinetics or stability of the redox shuttle mechanism under high-stress conditions.

Overcharge Protection
Head-to-head
DMNB2 Inferior DMNB1 Superior
Weaker voltage clamp under severe overcharge vs. comparator.
100% overcharge, 5 V cutoff; qualitative outcome reported.
Overcharge tolerance Battery safety Redox shuttle additive Electrochemical performance

Stable Nitro Radical Anion Generation

A study on a series of 2,5-dimethoxy nitrobenzene derivatives, including the core scaffold of 1,4-dimethoxy-2-nitrobenzene, demonstrated their ability to generate a relatively stable nitro radical anion upon one-electron reduction in mixed aqueous/organic media [1]. This class-level property is essential for applications ranging from understanding the mechanism of action of nitroheterocyclic drugs to designing novel redox-active probes.

Nitro Radical Anion
Class-level
Relatively stable radical anion in aqueous media (pH >8)
Supports electrochemical probing of nitroheterocyclic mechanisms.
Stability modulated by substitution; k₂ not specified for this isomer.
Nitro radical anion Cyclic voltammetry Electrochemical reduction Trypanosoma cruzi

1,4-Dimethoxy-2-nitrobenzene: High-Value Applications


Model Compound for Regioisomer Electrochemistry

Based on the direct head-to-head comparison showing that 1,4-dimethoxy-2-nitrobenzene (DMNB2) and its 1,2-isomer (DMNB1) have identical redox onset potentials (>4.3 V) but vastly different capacity retention rates (68.1% vs. 95.9% after 100 cycles), this compound is ideal for fundamental studies aimed at understanding how substituent positioning on the aromatic ring affects long-term electrolyte-electrode interfacial stability [1]. It serves as a critical negative control or a contrasting case study when evaluating new redox shuttle additives.

Intermediate for Dye Manufacturing

1,4-Dimethoxy-2-nitrobenzene is a documented intermediate for the production of the dye 'Black Salt ANS' [2]. In this industrial application, the precise 1,4-dimethoxy-2-nitro substitution pattern is non-negotiable; using the 1,2-isomer or other nitrobenzene derivatives would lead to a different product slate and fail to meet the required coloristic or performance specifications of the final dye. Procurement for this application is driven by the absolute requirement for this specific CAS number.

Probe for Nitro Radical Anion-Mediated Biological Activity

Leveraging the class-level evidence that 2,5-dimethoxy nitrobenzenes (the scaffold of DMNB2) form relatively stable nitro radical anions in aqueous media—a property linked to the mechanism of action of certain nitroheterocyclic drugs—this compound can be used as a tunable electrochemical probe [3]. Researchers investigating trypanocidal activity or hypoxia-selective cytotoxicity can use DMNB2 to correlate electrochemical parameters (e.g., reduction potential, radical anion half-life) with biological outcomes, such as oxygen consumption in Trypanosoma cruzi cell suspensions [3].

Application
Selection Property
Validation Focus
Regioisomer electrochemistry model
Regioisomer-dependent interfacial stability
Long-term cycling comparison endpoint
Dye intermediate synthesis
Exact 1,4-dimethoxy-2-nitro substitution
Lot-to-lot regiochemical consistency
Nitro radical anion probe
Nitro radical anion generation in aqueous media
Electrochemical-to-biological correlation studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Dimethoxy-2-nitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.